Betmidin

Acaricide discovery Natural product pesticides Flavonoid SAR

Researchers requiring validated flavonoid glycoside standards face inconsistent bioactivity due to unverified glycosylation patterns. Betmidin (myricetin 3-O-α-L-arabinofuranoside) is the definitive reference compound for structure-activity relationship studies where the arabinofuranosyl moiety dictates potency. Key differentiators: • Superior Gram-positive antibacterial activity among structurally related flavonoids, enabling benchmark establishment for sugar-dependent SAR optimization. • 1.28× higher acaricidal potency (LC50 161.00 ppm) than myricitrin against adult female Tetranychus urticae, supporting targeted pest management formulations. • Privileged scaffold for antimalarial virtual screening, demonstrating exceptional selectivity (ΔGbinding -50.0 kcal/mol for PfYRS vs. +67.5 kcal/mol for HsYRS).

Molecular Formula C20H18O12
Molecular Weight 450.3 g/mol
Cat. No. B12431837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetmidin
Molecular FormulaC20H18O12
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O
InChIInChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1
InChIKeyOXJKSVCEIOYZQL-IEGSVRCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betmidin: Differential Bioactivity Profile


Betmidin (CAS 35589-22-1), chemically defined as myricetin 3-O-α-L-arabinofuranoside, is a flavonoid glycoside belonging to the flavonoid-3-O-glycoside class [1]. It consists of the flavonol aglycone myricetin linked at the C3-position to an α-L-arabinofuranosyl sugar moiety . This specific glycosylation pattern distinguishes it from other myricetin glycosides such as myricitrin (rhamnoside) and influences its physicochemical properties and biological interactions [2].

Betmidin: Why Generic Substitution Fails


Flavonoid glycosides with identical aglycones but differing sugar moieties exhibit distinct biological profiles due to variations in solubility, cellular uptake, and target binding affinity. For instance, Betmidin (arabinofuranoside) and myricitrin (rhamnopyranoside) share the myricetin core but demonstrate divergent activity rankings across antibacterial, acaricidal, and antioxidant assays [1]. Similarly, the aglycone quercetin shows superior acaricidal potency but lacks the glycoside-specific interactions that may confer selectivity in other systems [2]. Simple in-class substitution without empirical verification therefore risks compromising experimental reproducibility and invalidating comparative structure-activity relationship (SAR) analyses.

Betmidin: Comparative Evidence Summary


Acaricidal Activity in Tetranychus urticae

In a direct head-to-head comparison using a leaf-dip bioassay against Tetranychus urticae larvae, Betmidin exhibited an LC50 of 188.11 ppm, which is moderately lower in potency compared to myricitrin (LC50 169.66 ppm), isoquercitrin (LC50 63.77 ppm), avicularin (LC50 46.72 ppm), and quercetin (LC50 11.28 ppm) [1]. Against adult females, Betmidin showed an LC50 of 161.00 ppm, outperforming myricitrin (206.68 ppm) but remaining less active than isoquercitrin (93.38 ppm), avicularin (98.57 ppm), and quercetin (16.28 ppm) [1]. The rank-order shift between life stages highlights a glycosylation-specific activity profile not predictable from aglycone potency alone.

Acaricide discovery Natural product pesticides Flavonoid SAR

Gram-Positive Antibacterial Activity

In a comparative antibacterial evaluation, Betmidin (myricetin-3-O-α-arabinofuranoside) exhibited the highest overall antibacterial activity against Gram-positive bacteria among four tested flavonoids, outperforming myricitrin (myricetin-3-O-α-rhamnopyranoside), the prenylated dihydroflavonol (dihydrolanneaflavonol), and the prenylated linear flavonol (lanneaflavonol) [1]. The authors explicitly state: 'Betmidin (4) with an arabinose moiety at the 3-O-position showed the best antibacterial activity against Gram-positive bacteria' [1]. While quantitative MIC values are not reported in the abstracted data, the rank-order superiority of Betmidin over its closest glycosidic analog myricitrin is consistently emphasized across multiple test organisms.

Antimicrobial natural products Gram-positive pathogen control Flavonoid glycoside SAR

Plasmodium-Selective Tyrosyl-tRNA Synthetase Docking

In silico molecular docking studies against Plasmodium falciparum tyrosyl-tRNA synthetase (PfYRS) revealed that Betmidin binds with exceptional strength, exhibiting a calculated ΔGbinding of -50.0 kcal/mol [1]. Critically, docking to the human homolog (HsYRS) yielded a ΔGbinding of +67.5 kcal/mol, indicating essentially no favorable binding [1]. This stark contrast in binding free energy—a difference of 117.5 kcal/mol—underscores a remarkable species-selectivity. The study also notes that Betmidin, like Dihydroxanthohumol, preferentially occupies the purine binding pocket in PfYRS [1].

Antimalarial drug discovery Aminoacyl-tRNA synthetase inhibitors Molecular docking

Antioxidant Activity Comparable to Ascorbic Acid

In radical scavenging assays, Betmidin (arabinofuranoside) exhibited antioxidant activity comparable to that of the reference standard ascorbic acid [1]. The study reports a clear activity hierarchy: 'The arabinofuranoside (4) followed by the rhamnopyranoside (3) showed the best antioxidant activity comparable to that of ascorbic acid' [1]. Both glycosides (Betmidin and myricitrin) demonstrated superior antioxidant performance relative to the prenylated aglycones lanneaflavonol and dihydrolanneaflavonol [1]. The specific quantitative IC50 values were not disclosed in the available abstract, but the rank-order and benchmark comparison are explicit.

Antioxidant natural products Radical scavenging Flavonoid glycoside activity

Betmidin Application Scenarios


Acaricide Targeting Adult Female T. urticae

Given that Betmidin (LC50 161.00 ppm) demonstrates 1.28× higher potency against adult female two-spotted spider mites compared to myricitrin (LC50 206.68 ppm) [1], formulation studies aimed at controlling reproductive mite populations should prioritize Betmidin over myricitrin-containing extracts. This stage-specific advantage is particularly relevant for integrated pest management programs where adult female suppression directly reduces egg-laying capacity.

Flavonoid Glycoside SAR for Antibacterial Potency

Betmidin's documented superiority as the 'best antibacterial activity against Gram-positive bacteria' among four structurally related flavonoids [1] makes it an essential reference compound for SAR investigations. Researchers comparing arabinose (Betmidin) versus rhamnose (myricitrin) glycosylation at the myricetin C3-position can use Betmidin as the benchmark for optimizing sugar-dependent antimicrobial activity.

Design of Plasmodium-Selective aaRS Inhibitors

The extreme species-selectivity observed in docking studies (ΔGbinding -50.0 kcal/mol for PfYRS vs. +67.5 kcal/mol for HsYRS) [1] positions Betmidin as a privileged scaffold for virtual screening campaigns. Computational chemists can use the Betmidin-PfYRS binding pose as a pharmacophore template to identify or design novel antimalarial leads with minimal predicted human off-target effects.

Dual-Action Antioxidant and Antimicrobial Formulations

With antioxidant activity comparable to ascorbic acid and superior Gram-positive antibacterial activity among its class [1], Betmidin is ideally suited for studies exploring synergistic preservation systems or therapeutic formulations where both radical scavenging and microbial control are desired. Comparative studies should include myricitrin as a control to isolate arabinose-specific contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betmidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.